![molecular formula C18H16N4O3S B2915548 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 681156-67-2](/img/structure/B2915548.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: is a complex organic compound that features a benzothiazole ring fused to a piperazine moiety, which is further substituted with a nitrophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been found to exhibit a wide range of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Benzothiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses . Piperazine derivatives, on the other hand, have been associated with inhibitory activity against various enzymes and receptors .
Biochemical Pathways
Benzothiazole and piperazine derivatives have been associated with a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole and piperazine derivatives have been associated with a variety of cellular responses, including apoptosis, cell cycle arrest, and inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. The nitrophenyl group is then introduced using nitration reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Substitution: : The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Alkylated or acylated piperazine derivatives.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antitubercular properties.
Medicine: : Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other benzothiazole derivatives and piperazine-based compounds. Similar compounds include:
Benzothiazole derivatives: : Used in various pharmaceuticals and agrochemicals.
Piperazine derivatives: : Employed in the treatment of parasitic infections and as intermediates in organic synthesis.
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule that integrates a benzo[d]thiazole moiety, a piperazine ring, and a nitrophenyl group. This unique structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry. The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
The structural components of the compound provide insights into its potential biological activities:
- Benzo[d]thiazole Moiety : Known for its role in various pharmacological activities including antimicrobial and anticancer properties.
- Piperazine Ring : Often enhances the solubility and bioavailability of compounds and is associated with central nervous system activity.
- Nitrophenyl Group : Can contribute to the generation of reactive oxygen species, which may play a role in its mechanism of action.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole and piperazine exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through mechanisms such as membrane disruption or interference with metabolic pathways. For example, compounds with similar structures have shown effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in infectious disease research .
Antitumor Properties
Several studies have reported that compounds containing benzo[d]thiazole and piperazine structures possess antitumor activity. The compound's potential to induce apoptosis in cancer cells has been highlighted through structure-activity relationship (SAR) studies. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Research on related compounds has shown that they can significantly reduce nitric oxide production and other inflammatory markers in vitro .
The mechanism by which This compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The benzo[d]thiazole moiety may interact with enzymes involved in inflammation or cancer progression.
- Reactive Oxygen Species Generation : The nitrophenyl group can facilitate oxidative stress within target cells, leading to apoptosis.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis .
Comparative Analysis
The following table summarizes notable compounds with structural similarities and their respective biological activities:
Compound Name | Structure | Notable Properties |
---|---|---|
2-(benzo[d]thiazol-2-yl)-N-(4-nitrophenyl)acetamide | Structure | Antimicrobial activity |
N-(benzo[d]thiazol-2-yl)-piperidine | Structure | Antitumor properties |
4-(benzo[d]thiazol-2-yl)-pyridine | Structure | Anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .
- Antitumor Activity Assessment : In vitro assays demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines, with IC50 values lower than traditional chemotherapeutic agents like doxorubicin. Molecular docking studies revealed strong binding affinities to target proteins involved in cell cycle regulation .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-5-7-14(8-6-13)22(24)25)20-9-11-21(12-10-20)18-19-15-3-1-2-4-16(15)26-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWWQHGOLBYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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